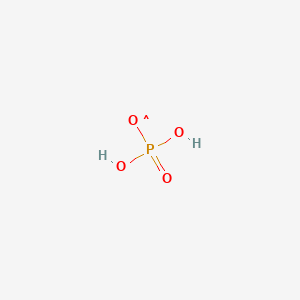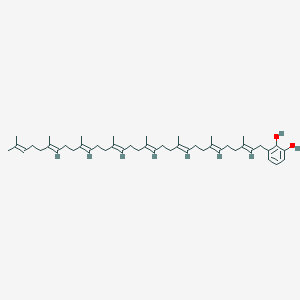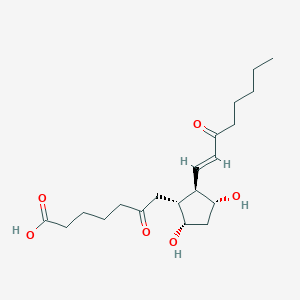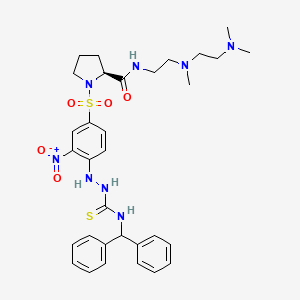
CID 5460551
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxidodioxidophosphorus(.) is a phosphorus oxoacid.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Biological Systems
CID has revolutionized the study of various biological processes. The development of orthogonal and reversible CID systems facilitates control over protein function with precise spatiotemporal resolution. CID has been primarily used in dissecting signal transductions, but its scope has expanded to include studies on membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
Recent advancements include engineered PROTAC-CID platforms for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplexing of biological signals, and can be packaged into viral vectors for in vivo applications (Ma et al., 2023).
CID in Developmental Research
CID is an integral part of developmental research methodology, addressing the challenges of describing, predicting, and understanding causal mechanisms in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
CID's Role in Resolving Cellular Biology Problems
CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. The ability to manipulate multiple systems within a cell using orthogonal CID substrates has been a significant advancement (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture: Application to Barley
CID, in the form of carbon isotope discrimination, is a useful criterion for improving water use efficiency and productivity in barley. This application demonstrates the versatility of CID in agricultural research (Anyia et al., 2007).
Photocaged-Photocleavable CID in Living Cells
CID has evolved to include rapid activation and deactivation using light, enhancing control over protein-protein interactions in living cells. This advancement aids in understanding dynamic biological processes at a subcellular level (Aonbangkhen et al., 2018).
Synthesis and Activity of FKBP12 Ligands for Protein Dimerization
The development of synthetic compounds for CID offers valuable tools for studying intracellular signaling and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Propiedades
Nombre del producto |
CID 5460551 |
|---|---|
Fórmula molecular |
H2O4P |
Peso molecular |
96.987 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3) |
Clave InChI |
FPENSXCWDDOFJI-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)[O] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)



![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)



![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
